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molecular formula C10H6ClNO2 B1270539 2-Chloroquinoline-3-carboxylic acid CAS No. 73776-25-7

2-Chloroquinoline-3-carboxylic acid

Cat. No. B1270539
M. Wt: 207.61 g/mol
InChI Key: XFSORZYTTCOBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727152

Procedure details

To a solution of 21.3 ml (0.15 mole) of diisopropyl amine in 300 ml of dry tetrahydrofuran under a continuous nitrogen blanket, at -70° C., was added 61.6 ml of 2.7M n-butyllithium in hexane (0.165 mole) while maintaining the temperature at -60° to -70° C. Subsequent to this addition, the temperature was maintained at -65° C. for approximately 20 minutes. A solution of 20 g (0.12 mole) of 2-chloroquinoline in 60 ml of tetrahydrofuran was added dropwise while maintaining the temperature at -60° to -70° C. After holding the temperature at -65° C. for 20 minutes subsequent to this addition, the entire reaction mixture was poured onto a large excess of dry ice. Most of the solvent was evaporated in a stream of air; the residual solvent was removed by rotary evaporation. The residue was taken up in 300 ml water, made basic with dil aq. sodium hydroxide and washed with 3×50 ml of isopropyl ether. The aqueous layer was filtered and made acidic (4 to 5 pH) with dilute aqueous hydrochloric acid. The precipitate was collected, washed with water, isopropyl alcohol, and isopropyl ether, and dried, giving 15.4 g (62%) of white crystals, m.p. 190°-210° C. (decomp.). A sample was recrystallized from isopropyl alcohol giving an analytical sample, m.p. 190°-210° C. (decomp.).
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
61.6 mL
Type
reactant
Reaction Step One
Quantity
0.165 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Cl:19][C:20]1[CH:29]=[CH:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1.[C:30](=[O:32])=[O:31]>O1CCCC1>[Cl:19][C:20]1[C:29]([C:30]([OH:32])=[O:31])=[CH:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:21]=1

Inputs

Step One
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
61.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.165 mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -60° to -70° C
ADDITION
Type
ADDITION
Details
Subsequent to this addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at -60° to -70° C
CUSTOM
Type
CUSTOM
Details
at -65° C.
CUSTOM
Type
CUSTOM
Details
for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
subsequent to this addition
CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated in a stream of air
CUSTOM
Type
CUSTOM
Details
the residual solvent was removed by rotary evaporation
WASH
Type
WASH
Details
washed with 3×50 ml of isopropyl ether
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water, isopropyl alcohol, and isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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